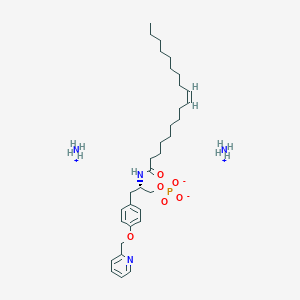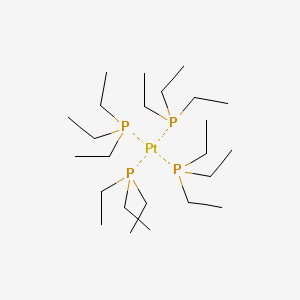
3-Amino-2-(thiophen-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(thiophen-2-yl)acrylonitrile is an organic compound featuring a thiophene ring substituted with an amino group and an acrylonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(thiophen-2-yl)acrylonitrile typically involves the reaction of thiophene-2-carbaldehyde with malononitrile and ammonium acetate. The reaction is carried out in ethanol under reflux conditions. The general reaction scheme is as follows:
- The mixture is heated under reflux in ethanol .
- The product, this compound, is obtained after cooling and filtration.
Thiophene-2-carbaldehyde: reacts with in the presence of .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(thiophen-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro-2-(thiophen-2-yl)acrylonitrile.
Reduction: 3-Amino-2-(thiophen-2-yl)ethylamine.
Substitution: Halogenated derivatives of the thiophene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Amino-2-(thiophen-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine
Medicinally, thiophene derivatives have shown potential in the development of drugs with anti-inflammatory, antimicrobial, and anticancer properties . This compound could be explored for similar applications.
Industry
In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other materials . This compound could be investigated for similar uses.
Wirkmechanismus
The mechanism of action of 3-Amino-2-(thiophen-2-yl)acrylonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and nitrile groups allows for hydrogen bonding and other interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2-(furan-2-yl)acrylonitrile: Similar structure but with a furan ring instead of thiophene.
3-Amino-2-(pyridin-2-yl)acrylonitrile: Contains a pyridine ring, offering different electronic properties.
3-Amino-2-(benzene-2-yl)acrylonitrile: Benzene ring provides different steric and electronic effects.
Uniqueness
3-Amino-2-(thiophen-2-yl)acrylonitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles. Thiophene’s sulfur atom can participate in various interactions, making this compound particularly interesting for developing new materials and drugs.
Eigenschaften
Molekularformel |
C7H6N2S |
|---|---|
Molekulargewicht |
150.20 g/mol |
IUPAC-Name |
(E)-3-amino-2-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H6N2S/c8-4-6(5-9)7-2-1-3-10-7/h1-4H,8H2/b6-4+ |
InChI-Schlüssel |
NYOMYLAKEGHCPP-GQCTYLIASA-N |
Isomerische SMILES |
C1=CSC(=C1)/C(=C/N)/C#N |
Kanonische SMILES |
C1=CSC(=C1)C(=CN)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13145467.png)
![[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13145470.png)
![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)
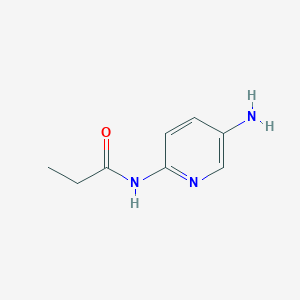

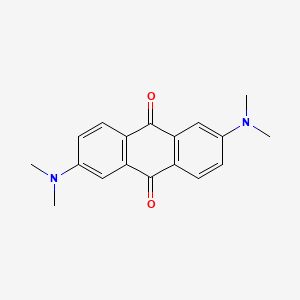
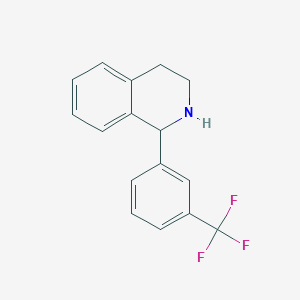

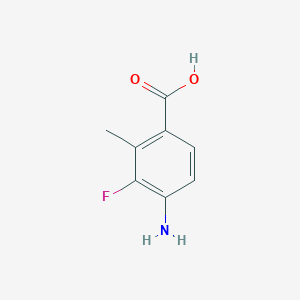
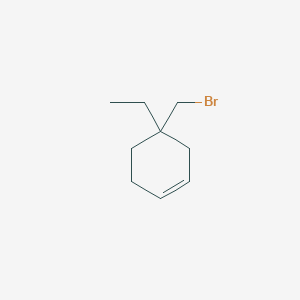
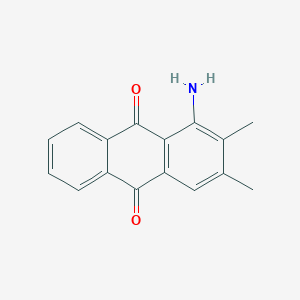
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
